molecular formula C7H7N3 B1601723 7-Methyl[1,2,3]triazolo[1,5-a]pyridine CAS No. 78539-91-0

7-Methyl[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B1601723
CAS No.: 78539-91-0
M. Wt: 133.15 g/mol
InChI Key: DTQIMRMEMDXPQA-UHFFFAOYSA-N
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Description

7-Methyl[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused triazole and pyridine ring system. This compound is notable for its unique structure, which imparts significant chemical and biological properties. It has a molecular formula of C(_7)H(_7)N(_3) and a molecular weight of 133.15 g/mol . The presence of nitrogen atoms in the ring structure makes it a valuable scaffold in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, often involving halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products: The major products depend on the type of reaction. For instance, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

7-Methyl[1,2,3]triazolo[1,5-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism by which 7-Methyl[1,2,3]triazolo[1,5-a]pyridine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. For example, it may act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in inflammatory and immune responses .

Comparison with Similar Compounds

Uniqueness: 7-Methyl

Properties

IUPAC Name

7-methyltriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-7-5-8-9-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQIMRMEMDXPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CN=NN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508933
Record name 7-Methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78539-91-0
Record name 7-Methyl[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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